2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone, also known by its CAS number 50669-68-6, is a chemical compound characterized by the presence of a chloroacetyl group attached to an octahydroindole structure. Its molecular formula is , and it has a molecular weight of approximately 201.693 g/mol. The compound exhibits a density of around and a boiling point of approximately at 760 mmHg. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity profiles .
The chemical reactivity of 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone primarily involves nucleophilic substitution reactions due to the presence of the chloro group. This allows for various nucleophiles to attack the carbon atom bonded to chlorine, leading to the formation of new compounds. Additionally, the carbonyl group in the ethanone moiety can participate in condensation reactions with amines or alcohols, further expanding its synthetic utility.
The synthesis of 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound through various organic transformations.
2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone has potential applications in:
Interaction studies involving 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone could focus on its binding affinity with various biological targets such as enzymes or receptors. These studies would typically involve:
Such studies are critical for understanding its pharmacological profile and potential therapeutic uses.
Several compounds share structural similarities with 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone. Here are some notable examples:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| (3aR,7aR)-Octahydro-1H-indene | 3296-50-2 | A bicyclic structure similar to octahydroindole without the chloroacetyl group |
| 2-Chloroindole | 5114-43-0 | Contains a chloro substituent on an indole ring |
| 5-Methoxyindole | 1206-64-0 | An indole derivative with a methoxy group |
The uniqueness of 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone lies in its combination of the chloroacetyl functionality with an octahydroindole framework. This specific combination may enhance its biological activity compared to simpler indole derivatives while providing distinct synthetic pathways for further modifications.